3-Iodo-2-methylbenzohydrazide
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Overview
Description
3-Iodo-2-methylbenzohydrazide: is an organic compound with the molecular formula C8H9IN2O It is a derivative of benzhydrazide, where the benzene ring is substituted with an iodine atom at the third position and a methyl group at the second position
Scientific Research Applications
Applications in Tumor Imaging and Photodynamic Therapy
3-Iodo-2-methylbenzhydrazide derivatives have shown promise in the field of tumor imaging and photodynamic therapy (PDT). Methyl 3-(1'-m-iodobenzyloxyethyl)-3-devinylpyropheophorbide-a, a derivative, demonstrated significant potential as an imaging agent and photosensitizer for PDT. Its efficacy in tumor cure, fluorescence, and PET imaging abilities highlight its utility as a multimodality agent in "see and treat" therapeutic approaches (Pandey et al., 2005).
Homogeneous Catalytic Aminocarbonylation
In the realm of chemical synthesis, 3-Iodo-2-methylbenzhydrazide-related compounds have been used in the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This process facilitates the synthesis of N-substituted nicotinamide and related compounds, showcasing the versatility of these iodine-containing compounds in creating biologically significant molecules (Takács et al., 2007).
Synthesis of 1,3,4-Oxadiazole Derivatives
A study focused on the synthesis of 1,3,4-oxadiazole derivatives utilizing 3-methyl-4-nitrobenzhydrazide. These synthesized compounds displayed antimicrobial activity, particularly against Staphylococcus spp. The notable antimicrobial and low cytotoxicity of certain compounds underline the potential of 3-Iodo-2-methylbenzhydrazide derivatives in antimicrobial agent development (Paruch et al., 2020).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbenzohydrazide typically involves the iodination of 2-methylbenzhydrazide. One common method includes the reaction of 2-methylbenzhydrazide with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methylbenzohydrazide can undergo
Properties
IUPAC Name |
3-iodo-2-methylbenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUGGRNOAQCXPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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